molecular formula C4H8O4 B1641195 2,3-Dihydroxybutanoic acid CAS No. 759-06-8

2,3-Dihydroxybutanoic acid

Cat. No. B1641195
CAS RN: 759-06-8
M. Wt: 120.1 g/mol
InChI Key: LOUGYXZSURQALL-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Deoxyerythronic acid, also known as 2, 3-dihydroxybutanoic acid, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 4-Deoxyerythronic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 4-Deoxyerythronic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, 4-deoxyerythronic acid is primarily located in the cytoplasm.

Scientific Research Applications

Synthesis in Aplysiatoxins Research

2,3-Dihydroxybutanoic acid has been utilized in the synthesis of aplysiatoxins, particularly in preparing a selectively-protected form of its moiety for further reactions. The synthesis involves the use of a protected form of (R)-3,4-dihydroxybutanoic acid with specific protecting groups, contributing to studies in organic chemistry and potential medical applications (Walkup & Cunningham, 1987).

Role in Wine Aroma Compounds

In the food and beverage industry, 2,3-Dihydroxybutanoic acid plays a role as a precursor to relevant wine aroma compounds. A method for its quantitative determination in wine and other alcoholic beverages was developed, underscoring its significance in the sensory profile of these products (Gracia-Moreno, Lopez, & Ferreira, 2015).

Cyclization Reactions for Pharmaceutical Compounds

The compound has been a substrate for cyclization reactions, forming γ-lactones, oxazolidinones, oxazolines, and aziridines. These reactions are significant for the development of highly-functionalized pharmaceutical compounds (Esgulian et al., 2017).

Enzymatic Studies in Bacteria

2,3-Dihydroxybutanoic acid has been used in structural and activity studies involving enzymes in bacteria, like the αβ-dihydroxyacid dehydratase of Salmonella typhimurium. These studies enhance the understanding of bacterial biosynthetic pathways, which is essential for biotechnological applications (Armstrong, Lipscomb, Crout, & Morgan, 1985).

Feeding Suppressant Research

In physiological research, derivatives of 2,3-Dihydroxybutanoic acid have been investigated for their role in regulating feeding, suggesting potential therapeutic applications for disorders like obesity (Plata-salamán, Oomura, & Shimizu, 1986).

Production of Chiral Hydroxyalkanoates

This compound is also relevant in the production of polyhydroxyalkanoates (PHAs), a family of polyesters that include chiral hydroxyalkanoic acids, for applications in biodegradable plastics and other materials (Chen & Wu, 2005).

properties

IUPAC Name

2,3-dihydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGYXZSURQALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862402
Record name 2,3-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3413-97-6, 759-06-8
Record name NSC181495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC69870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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